1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common method is the click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction to form the triazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the tolyl group can be attached via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, while the pyrrolidine ring may interact with receptors or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The combination of the triazole and pyrrolidine rings also provides a versatile scaffold for further functionalization and optimization in drug design.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-8-5-14(11-18)19-16-6-7-17-19/h2-4,6-7,9,14H,5,8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPIHMSXUHTBNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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